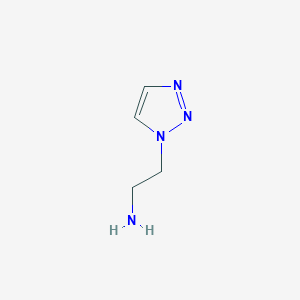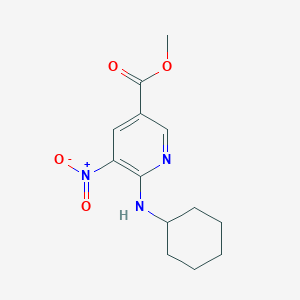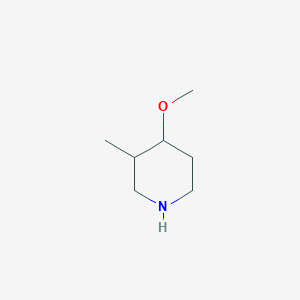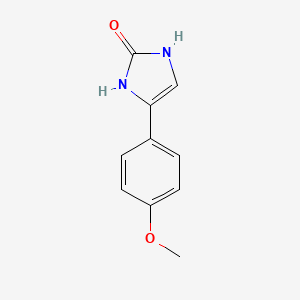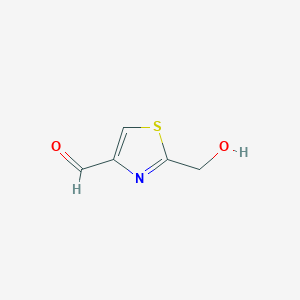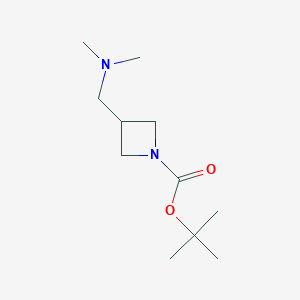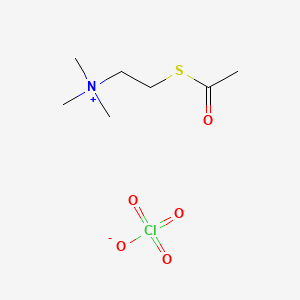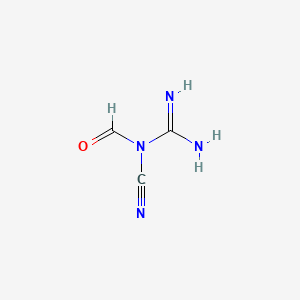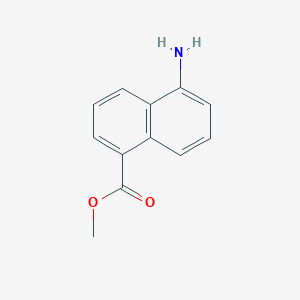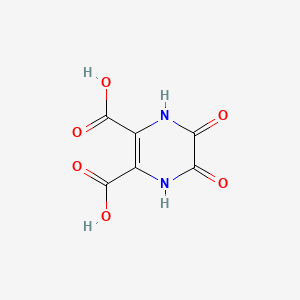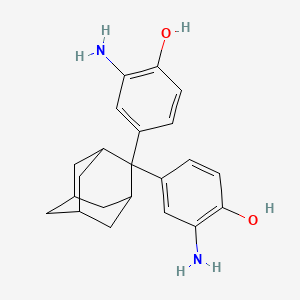
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane
描述
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is an organic compound with the molecular formula C22H26N2O2. It is characterized by the presence of two amino and two hydroxy groups attached to a phenyl ring, which is further connected to an adamantane core. This compound is known for its multifunctional properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane typically involves several steps:
Nitration: 2,2-bis(3-nitrophenyl)adamantane is synthesized by treating adamantane with a mixture of sulfuric acid and nitric acid.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as sodium bisulfite.
Diazotization: The amino groups are converted to diazo compounds under alkaline conditions.
Final Reaction: The diazo compounds react with nitrous acid or nitrate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane has a wide range of applications in scientific research:
Chemistry: It is used as an additive in high-performance resins, plastics, and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a catalyst and intermediate in organic synthesis.
作用机制
The mechanism of action of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.
相似化合物的比较
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound has similar functional groups but includes a hexafluoropropane moiety, which imparts different physical and chemical properties.
1,3-Dehydroadamantane: A derivative of adamantane with different substitution patterns and reactivity.
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is unique due to its specific combination of amino and hydroxy groups attached to an adamantane core. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.
属性
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)-2-adamantyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c23-18-10-14(1-3-20(18)25)22(15-2-4-21(26)19(24)11-15)16-6-12-5-13(8-16)9-17(22)7-12/h1-4,10-13,16-17,25-26H,5-9,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFUBUELUHIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630557 | |
| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753023-32-4 | |
| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


